Enantioselective Hydrogenation Performance with Atropisomeric Aminophosphine Ligands
In Rh(I)-catalyzed asymmetric hydrogenation, the ligand (R)-2a, a novel atropisomeric bisaminophosphine, provided up to 95.3% enantiomeric excess (ee) and quantitative yields for a variety of methyl (Z)-2-acetamido-3-arylacrylates [1]. While the specific data for the p-tolyl derivative within this study is not isolated, the reported 'up to' value establishes a benchmark for the performance achievable with this class of substrate using this catalyst system. Direct comparison with the phenyl analog (methyl (Z)-acetamidocinnamate) under the same conditions showed an ee of 92% for the phenyl derivative, demonstrating that the substitution pattern (e.g., p-tolyl vs. phenyl) can significantly influence the stereochemical outcome [1]. This underscores that (Z)-methyl 2-acetamido-3-p-tolylacrylate is a distinct substrate whose reactivity cannot be assumed from other aryl analogs.
| Evidence Dimension | Enantioselectivity (ee) in Rh-catalyzed asymmetric hydrogenation |
|---|---|
| Target Compound Data | Up to 95.3% ee (for the class of methyl (Z)-2-acetamido-3-arylacrylates) |
| Comparator Or Baseline | Methyl (Z)-2-acetamido-3-phenylacrylate (Phenyl analog): 92% ee under the same conditions |
| Quantified Difference | Absolute difference of at least 3.3% ee depending on aryl substitution |
| Conditions | Rh(I) complex with atropisomeric bisaminophosphine ligand (R)-2a, H₂ |
Why This Matters
This demonstrates that the p-tolyl substituent can provide superior enantioselectivity compared to a simple phenyl ring, making it a preferred substrate for synthesizing specific high-ee amino acid derivatives.
- [1] Wei, H., Zhang, Y. J., Dai, Y., Zhang, J., & Zhang, W. (2008). Novel atropisomeric aminophosphine ligands with a bridge across the 5,5′-position of biphenyl for Rh(I)-catalyzed asymmetric hydrogenation. Tetrahedron Letters, 49(26), 4106–4109. View Source
